molecular formula C13H10N2O4 B6388769 5-(3-Aminocarbonylphenyl)-2-hydroxynicotinic acid CAS No. 1261998-57-5

5-(3-Aminocarbonylphenyl)-2-hydroxynicotinic acid

Cat. No.: B6388769
CAS No.: 1261998-57-5
M. Wt: 258.23 g/mol
InChI Key: XPWZOAVNKWBDCD-UHFFFAOYSA-N
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Description

5-(3-Aminocarbonylphenyl)-2-hydroxynicotinic acid is a complex organic compound characterized by its unique structure, which includes both an aminocarbonyl group and a hydroxynicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Aminocarbonylphenyl)-2-hydroxynicotinic acid typically involves multi-step organic reactions. One common method includes the initial formation of the aminocarbonylphenyl intermediate, followed by its coupling with a hydroxynicotinic acid derivative under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Aminocarbonylphenyl)-2-hydroxynicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The aminocarbonyl group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

5-(3-Aminocarbonylphenyl)-2-hydroxynicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Aminocarbonylphenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxynicotinic acid moiety may interact with cellular receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

    5-Aminopyrazoles: These compounds share the aminocarbonyl group and are known for their biological activity.

    Phenylboronic acids: These compounds have similar structural features and are used in organic synthesis and medicinal chemistry.

Uniqueness: 5-(3-Aminocarbonylphenyl)-2-hydroxynicotinic acid is unique due to its combined aminocarbonyl and hydroxynicotinic acid functionalities, which provide a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

5-(3-carbamoylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c14-11(16)8-3-1-2-7(4-8)9-5-10(13(18)19)12(17)15-6-9/h1-6H,(H2,14,16)(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWZOAVNKWBDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40687430
Record name 5-(3-Carbamoylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261998-57-5
Record name 5-(3-Carbamoylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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